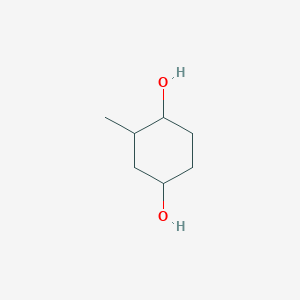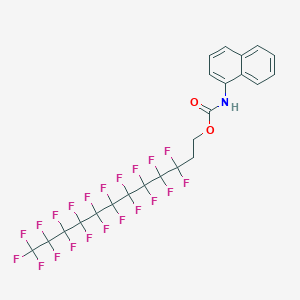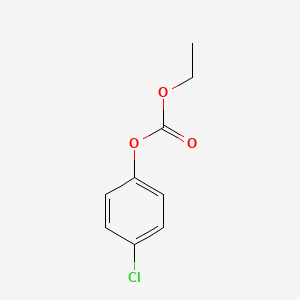
Diethyl (2-methylphenoxy)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-methylphenoxy)propanedioate is an organic compound with the molecular formula C14H18O5. It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a 2-methylphenoxy group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methylphenoxy)propanedioate typically involves the alkylation of diethyl malonate with 2-methylphenol (o-cresol) under basic conditions. The reaction proceeds as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 2-methylphenol in the presence of an alkylating agent like methyl iodide or ethyl bromide to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Diethyl (2-methylphenoxy)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted phenols.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Decarboxylation: Heating the compound in the presence of a catalyst such as copper or zinc.
Substitution: Using nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Produces 2-methylphenol and diethyl malonate.
Decarboxylation: Yields 2-methylphenol and carbon dioxide.
Substitution: Forms various substituted phenoxy derivatives.
科学的研究の応用
Diethyl (2-methylphenoxy)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: Serves as an intermediate in the production of drugs, particularly those with phenoxy groups.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Material Science: Employed in the development of polymers and resins with specific properties.
作用機序
The mechanism of action of diethyl (2-methylphenoxy)propanedioate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The phenoxy group can also undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring. These reactions enable the compound to act as a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Diethyl malonate: The parent compound, used in similar synthetic applications.
Diethyl (4-methylphenoxy)propanedioate: A structural isomer with the phenoxy group in the para position.
Diethyl (2-chlorophenoxy)propanedioate: A derivative with a chlorine substituent on the phenoxy group.
Uniqueness
Diethyl (2-methylphenoxy)propanedioate is unique due to the presence of the 2-methylphenoxy group, which imparts specific reactivity and steric properties. This makes it particularly useful in the synthesis of compounds where regioselectivity and specific substitution patterns are required.
特性
CAS番号 |
100972-86-9 |
|---|---|
分子式 |
C14H18O5 |
分子量 |
266.29 g/mol |
IUPAC名 |
diethyl 2-(2-methylphenoxy)propanedioate |
InChI |
InChI=1S/C14H18O5/c1-4-17-13(15)12(14(16)18-5-2)19-11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3 |
InChIキー |
SSKLUIRMJMNRDQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11997716.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)



![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)
![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)


